molecular formula C17H17FN2O4S B10831355 CXCR2 antagonist 2

CXCR2 antagonist 2

Cat. No.: B10831355
M. Wt: 364.4 g/mol
InChI Key: SBTIRQPCNMRDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CXCR2 antagonist 2 is a compound that inhibits the activity of the C-X-C chemokine receptor type 2 (CXCR2). CXCR2 is a receptor found on the surface of certain cells, including neutrophils, and plays a crucial role in the inflammatory response by mediating the migration of these cells to sites of inflammation. By blocking CXCR2, this compound can potentially reduce inflammation and has been studied for its therapeutic potential in various inflammatory diseases and cancers .

Preparation Methods

The synthesis of CXCR2 antagonist 2 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:

    Formation of Intermediates: The initial steps often include the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.

    Coupling Reactions: The final steps involve coupling these intermediates under specific conditions to form the desired this compound. .

Chemical Reactions Analysis

CXCR2 antagonist 2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of bonds with the addition of water. .

Scientific Research Applications

Mechanism of Action

CXCR2 antagonist 2 exerts its effects by binding to the CXCR2 receptor on the surface of neutrophils and other cells. This binding prevents the receptor from interacting with its natural ligands, such as interleukin-8 (IL-8). As a result, the migration of neutrophils to sites of inflammation is inhibited, reducing the inflammatory response. The molecular pathways involved include the inhibition of G-protein coupled receptor signaling, which is crucial for the chemotaxis of neutrophils .

Comparison with Similar Compounds

CXCR2 antagonist 2 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the CXCR2 receptor. Similar compounds include:

This compound stands out due to its unique chemical structure and the specific conditions under which it is synthesized, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C17H17FN2O4S

Molecular Weight

364.4 g/mol

IUPAC Name

1-(3-fluoro-2-methylphenyl)-3-(8-hydroxy-1,1-dioxo-3,4-dihydro-2H-thiochromen-7-yl)urea

InChI

InChI=1S/C17H17FN2O4S/c1-10-12(18)5-2-6-13(10)19-17(22)20-14-8-7-11-4-3-9-25(23,24)16(11)15(14)21/h2,5-8,21H,3-4,9H2,1H3,(H2,19,20,22)

InChI Key

SBTIRQPCNMRDMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=C(C3=C(CCCS3(=O)=O)C=C2)O

Origin of Product

United States

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